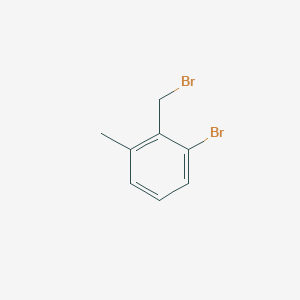

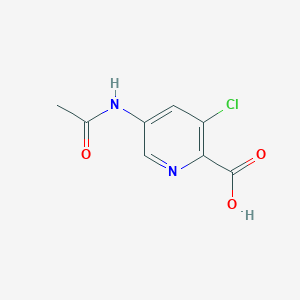

![molecular formula C17H21N5O2 B2492514 3-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one CAS No. 2320445-30-3](/img/structure/B2492514.png)

3-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound and related derivatives primarily involves creating complex bicyclic structures that exhibit potential biological activities. For instance, the synthesis of 3-(pyrazol-3-yl)-1-azabicyclo[2.2.2]octane derivatives demonstrated muscarinic activity, achieved through receptor binding assays, highlighting the compound's potential for pharmacological application (Plate et al., 2000). Similarly, the creation of highly functionalized azabicyclo[3.2.1]octane moieties from 3-hydroxy-4-pyridones showcases the versatility and complexity of synthesis strategies applicable to such compounds (Rumbo et al., 1996).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various spectroscopic methods, including NMR and X-ray diffraction. The structural analysis of esters derived from azabicyclo[3.2.1]octanes revealed detailed conformational information, aiding in understanding the 3D arrangement and potential reactivity of the compound (Izquierdo et al., 1991).

Chemical Reactions and Properties

Chemical reactions involving this compound and its derivatives are characterized by their specificity and the formation of complex structures. Electrophilic substitution reactions, for example, demonstrate the reactivity of the pyrazole component, leading to the formation of highly specific and potentially biologically active compounds (Erkin & Krutikov, 2011).

Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis and Potential as Substance P Antagonists

Stereoselective synthesis techniques have been developed for compounds with complex bicyclic structures, demonstrating the potential for creating substance P antagonists, which are relevant in pain and inflammation management (Rogiers et al., 2001). These synthetic strategies highlight the compound's relevance in designing novel therapeutic agents.

Anti-inflammatory and Antimicrobial Activities

Compounds with pyrazole and pyrimidine cores have shown moderate to potent anti-inflammatory activities, indicating their potential utility in developing new anti-inflammatory agents (Zaki et al., 2006). Additionally, novel azolopyrimidines incorporating pyrazole moieties have demonstrated high antimicrobial activity, especially against Gram-positive and Gram-negative bacteria (Abbas et al., 2017), underscoring the compound's potential in addressing infectious diseases.

Antioxidant Potential

The synthesis of heterocyclic compounds containing pyrazole, thiazole, and pyridine moieties, and their evaluation as antioxidants, suggest the capability of structurally complex molecules in scavenging free radicals and acting as potential antioxidants (Kaddouri et al., 2020). This area of research could be relevant for the compound , indicating its utility in oxidative stress-related conditions.

Applications in Cancer Therapy

The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlight the potential therapeutic applications of complex heterocyclic compounds in cancer treatment (Rahmouni et al., 2016). The documented anticancer activity against specific cell lines suggests the compound's relevance in oncological research.

Eigenschaften

IUPAC Name |

6-methyl-3-[2-oxo-2-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethyl]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2/c1-12-7-16(23)20(11-18-12)10-17(24)22-13-3-4-14(22)9-15(8-13)21-6-2-5-19-21/h2,5-7,11,13-15H,3-4,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQWKIBPOLHGFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CC(=O)N2C3CCC2CC(C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-3-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}-3,4-dihydropyrimidin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

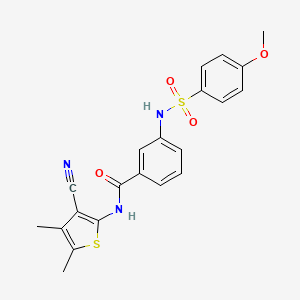

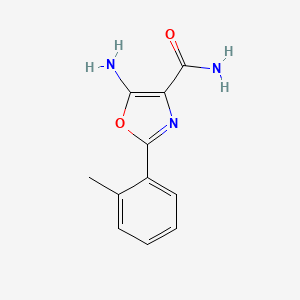

![3-(4-Methoxyphenyl)-5-{1-[3-(4-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2492432.png)

![2-(chloromethyl)-6-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/no-structure.png)

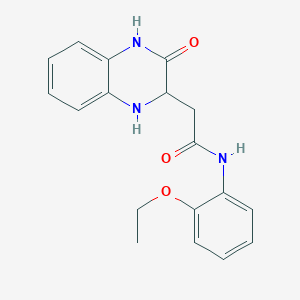

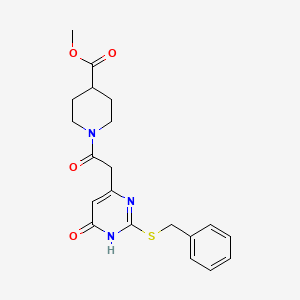

![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2492449.png)

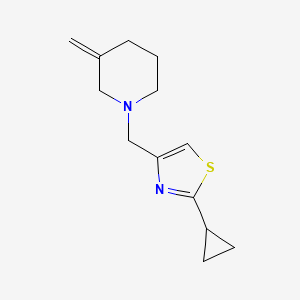

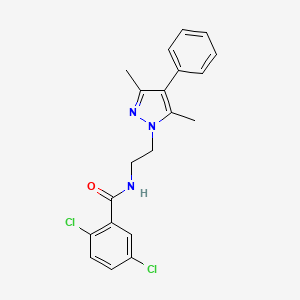

![1-[3-(Dimethylsulfamoylamino)propyl]-6-oxo-3-pyridin-4-ylpyridazine](/img/structure/B2492451.png)

![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/structure/B2492453.png)